molecular formula C6H9N5O2 B415132 1-Nitroguanyl-3,5-dimethyl-pyrazole CAS No. 2946-89-6

1-Nitroguanyl-3,5-dimethyl-pyrazole

Katalognummer: B415132
CAS-Nummer: 2946-89-6
Molekulargewicht: 183.17 g/mol
InChI-Schlüssel: YJQYMUPERFRTJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of 183.17 g/mol . It is characterized by its pyrazole ring substituted with nitro and carboximidamide groups, making it a unique compound in the field of organic chemistry.

Eigenschaften

CAS-Nummer

2946-89-6

Molekularformel

C6H9N5O2

Molekulargewicht

183.17 g/mol

IUPAC-Name

3,5-dimethyl-N'-nitropyrazole-1-carboximidamide

InChI

InChI=1S/C6H9N5O2/c1-4-3-5(2)10(8-4)6(7)9-11(12)13/h3H,1-2H3,(H2,7,9)

InChI-Schlüssel

YJQYMUPERFRTJO-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=NN1/C(=N\[N+](=O)[O-])/N)C

Kanonische SMILES

CC1=CC(=NN1C(=N[N+](=O)[O-])N)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide typically involves the reaction of 3,5-dimethylpyrazole with nitroguanidine under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The carboximidamide group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboximidamide group can form hydrogen bonds with proteins and enzymes, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide can be compared with similar compounds such as:

The uniqueness of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.